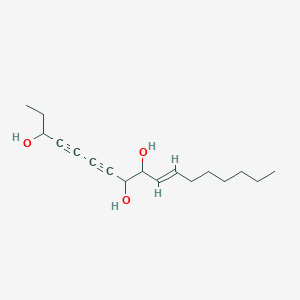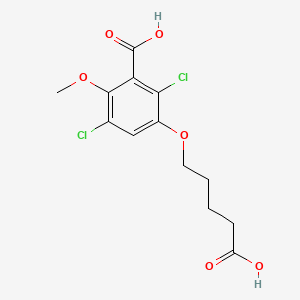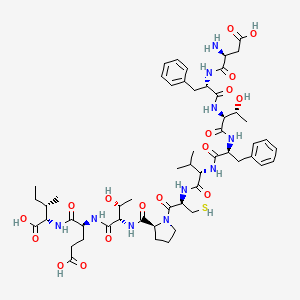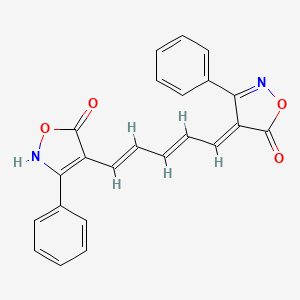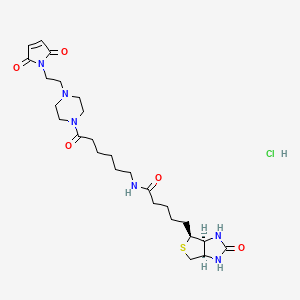
Biotin-PEAC5-maleimide (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEAC5-maleimide (hydrochloride) is a biochemical assay reagent used in various scientific research applications. It is known for its ability to label proteins and peptides, particularly those containing sulfhydryl groups. The compound is often used in biotinylation processes, where biotin is attached to proteins or other molecules to facilitate detection and purification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEAC5-maleimide (hydrochloride) involves the reaction of biotin with a maleimide derivative. The process typically includes the following steps:
Biotinylation: Biotin is reacted with a linker molecule, such as N-(6-aminohexanoyl)-N’-(2-maleimidoethyl)piperazine, to form the biotinylated intermediate.
Maleimide Coupling: The biotinylated intermediate is then reacted with a maleimide derivative under mild conditions to form Biotin-PEAC5-maleimide.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of Biotin-PEAC5-maleimide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and maleimide derivatives are reacted in controlled environments.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEAC5-maleimide (hydrochloride) primarily undergoes substitution reactions, particularly with sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include biotin, maleimide derivatives, and various solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at neutral pH (6.5-7.5) and at room temperature or slightly elevated temperatures.
Major Products
The major product of the reaction is a biotinylated protein or peptide, where the biotin-PEAC5-maleimide is covalently attached to the sulfhydryl group of the target molecule.
Scientific Research Applications
Biotin-PEAC5-maleimide (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in biotinylation reactions to label and detect proteins and peptides.
Biology: Facilitates the study of protein-protein interactions, protein localization, and protein function.
Medicine: Used in diagnostic assays and therapeutic research to track and target specific proteins.
Industry: Employed in the production of biotinylated antibodies and other biotinylated reagents for various applications.
Mechanism of Action
Biotin-PEAC5-maleimide (hydrochloride) exerts its effects through the formation of stable thioether bonds with sulfhydryl groups in proteins and peptides. The maleimide group reacts specifically with thiol groups, resulting in the covalent attachment of biotin to the target molecule. This biotinylation allows for subsequent detection and purification using avidin or streptavidin-based methods.
Comparison with Similar Compounds
Biotin-PEAC5-maleimide (hydrochloride) is unique in its ability to form stable thioether bonds with sulfhydryl groups. Similar compounds include:
Biotin-PEG-maleimide: Contains a polyethylene glycol (PEG) spacer for increased solubility.
Biotin-NHS ester: Reacts with primary amines instead of thiol groups.
Biotin-hydrazide: Reacts with aldehyde groups in oxidized carbohydrates.
Biotin-PEAC5-maleimide (hydrochloride) stands out due to its specific reactivity with thiol groups and its stability in aqueous solutions.
Properties
Molecular Formula |
C26H41ClN6O5S |
|---|---|
Molecular Weight |
585.2 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C26H40N6O5S.ClH/c33-21(7-4-3-6-20-25-19(18-38-20)28-26(37)29-25)27-11-5-1-2-8-22(34)31-15-12-30(13-16-31)14-17-32-23(35)9-10-24(32)36;/h9-10,19-20,25H,1-8,11-18H2,(H,27,33)(H2,28,29,37);1H/t19-,20-,25-;/m0./s1 |
InChI Key |
NJHCMPNCTQGYDC-VZZZFAHMSA-N |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4.Cl |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


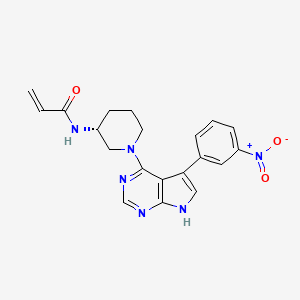

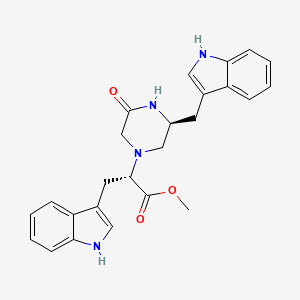
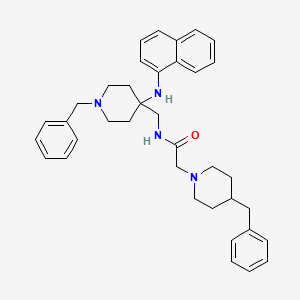
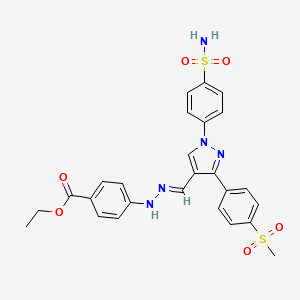
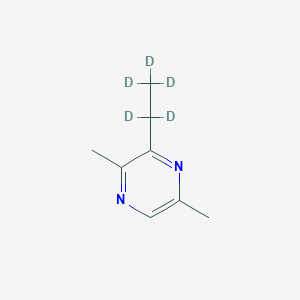
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

